Conhydrinone

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of conhydrinone typically involves the amination of appropriate precursors. One common method is the reduction of conhydrine, another alkaloid found in Conium maculatum . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification from natural sources such as Conium maculatum. The plant material is processed to isolate the alkaloids, which are then purified using techniques such as chromatography . Alternatively, synthetic methods can be scaled up for industrial production, involving the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions

Conhydrinone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction of this compound can yield conhydrine.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Conhydrine.

Substitution: Various substituted piperidine derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Antiviral Properties

Conhydrine and its derivatives, including conhydrinone, have been investigated for their antiviral activities. Research indicates that compounds with the 2-(1-hydroxyalkyl)piperidine motif exhibit significant antiviral effects. A study highlighted that conhydrine's antiviral action was observed when influenza viruses were grown in its presence, leading to viral death due to enhanced susceptibility of glycopeptides to endoglucosaminidase action .

1.2 Antitumor Activity

The structural characteristics of this compound suggest its potential as an antitumor agent. The synthesis of (+)-α-conhydrine has been explored as a precursor for developing other bioactive molecules with similar structures that may exhibit anticancer properties . The synthesis methodologies employed could pave the way for further research into this compound's role in cancer therapeutics.

Toxicology and Safety Studies

2.1 Toxicological Profile

This compound is classified among the toxic alkaloids found in plants such as poison hemlock (Conium maculatum). Its toxicity arises from its mechanism as a nicotinic acetylcholine receptor antagonist, leading to respiratory paralysis and potential lethality . Understanding the toxicological profile of this compound is crucial for assessing risks associated with accidental ingestion or exposure.

2.2 Case Studies of Poisoning

Several case studies document incidents of poisoning due to misidentification of poison hemlock, which contains conhydrine and related alkaloids like this compound. For instance, a report from Northern Italy described two cases of accidental intoxication after individuals consumed leaves mistakenly identified as edible . These cases underscore the importance of public awareness regarding toxic plants and their constituents.

Research Findings and Methodologies

3.1 Synthesis Techniques

Recent advancements in synthetic methodologies have facilitated the production of conhydrine and its derivatives, including this compound. Techniques such as palladium(II)-catalyzed aza-Claisen rearrangement and ring-closing metathesis are pivotal in achieving stereoselective synthesis . These methods not only enhance yield but also allow for the exploration of structural variants that could possess distinct biological activities.

3.2 Mass Spectrometry Imaging

Innovative analytical techniques like mass spectrometry imaging have been employed to study the distribution of hemlock alkaloids in plant tissues, including conhydrine and this compound. This approach aids in understanding the spatial distribution of these compounds within the plant matrix, which is crucial for both pharmacological studies and toxicological assessments .

Comprehensive Data Tables

作用機序

The mechanism of action of conhydrinone involves its interaction with nicotinic acetylcholine receptors in the nervous system. By binding to these receptors, this compound can inhibit the transmission of nerve signals, leading to effects such as muscle relaxation and analgesia . The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are related to the inhibition of neurotransmitter release .

類似化合物との比較

Conhydrinone is similar to other piperidine alkaloids such as coniine, γ-coniceine, and pseudoconhydrine . this compound is unique in its specific structure and biological activity. Unlike coniine, which is primarily known for its toxicity, this compound has been studied for its potential therapeutic applications .

List of Similar Compounds

- Coniine

- γ-Coniceine

- Pseudoconhydrine

- Conhydrine

生物活性

Conhydrinone is a piperidine alkaloid primarily derived from the plant Conium maculatum, commonly known as poison hemlock. This compound, while less studied than its counterparts such as coniine and conhydrine, has garnered attention due to its potential biological activities and toxicological implications. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and pharmacological potential.

Chemical Structure and Biosynthesis

This compound is structurally related to other alkaloids found in poison hemlock. The biosynthetic pathway involves several enzymatic transformations that lead to the formation of various alkaloids, including conhydrine and coniine. The proposed biosynthesis of these compounds is depicted below:

This pathway highlights the interconnectedness of these alkaloids within the plant's metabolic processes, suggesting that this compound may share similar biological activities with its relatives.

Toxicological Profile

This compound exhibits neurotoxic properties, similar to other alkaloids from poison hemlock. Its toxicity is primarily attributed to its ability to interfere with neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE) activity. This inhibition can lead to accumulation of acetylcholine at synapses, resulting in overstimulation of cholinergic receptors.

Table 1: Toxicological Comparison of Hemlock Alkaloids

| Alkaloid | Source | AChE Inhibition | Neurotoxic Effects |

|---|---|---|---|

| Coniine | Conium maculatum | High | Paralysis, respiratory failure |

| Conhydrine | Conium maculatum | Moderate | Neuromuscular blockade |

| This compound | Conium maculatum | Low | Potential neurotoxicity |

Pharmacological Potential

Despite its toxicity, there is interest in exploring the pharmacological potential of this compound and related alkaloids. Research into other piperidine alkaloids has shown promising results in various biological activities:

Case Studies and Research Findings

- Neurotoxicity Studies : A study examining the neurotoxic effects of various hemlock alkaloids found that while this compound was less potent than coniine, it still posed a risk due to its structural similarity and mechanism of action .

- Metabolomic Analysis : Research involving metabolomic profiling of C. maculatum revealed significant quantities of this compound alongside other alkaloids, indicating its role within the plant's secondary metabolite profile .

- Synthesis and Derivatives : Investigations into the synthesis of conhydrine derivatives have highlighted the potential for developing less toxic analogs that retain some biological activity without the associated risks .

特性

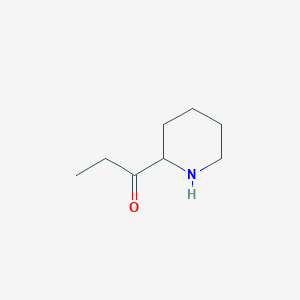

IUPAC Name |

1-piperidin-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOBDBWYWMTMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330054 | |

| Record name | 1-Propanone, 1-(2-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97073-23-9 | |

| Record name | 1-(2-Piperidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97073-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(2-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Conhydrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。